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6-(Tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to a naphthalene ring via a tetrahydro-2H-pyran moiety. Its molecular formula is C₁₅H₁₇BO₄, and it has a molecular weight of 272.1 g/mol . The compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields.
The synthesis of 6-(tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid typically involves several steps:
6-(Tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid has potential applications in:
Studies involving 6-(tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid focus on its interactions with biological targets. For instance:
Several compounds share structural similarities with 6-(tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid. Here are some notable ones:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Naphthylboronic Acid | Boronic acid group attached directly to naphthalene | Simpler structure; widely studied for biological activity |
| 6-(Tetrahydropyran-4-yloxy)-naphthaleneboronic acid | Similar tetrahydropyran linkage | Variation in functional groups affects reactivity |
| Phenylboronic Acid | Contains a phenyl group instead of naphthalene | More common in medicinal chemistry applications |
The uniqueness of 6-(tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid lies in its specific combination of the tetrahydropyran moiety and naphthalene, which may confer distinct properties and reactivities compared to simpler boronic acids or those without the cyclic ether structure .
The Suzuki-Miyaura reaction, first reported in 1979, revolutionized carbon-carbon bond formation by enabling palladium-catalyzed couplings between aryl halides and boronic acids. Early applications focused on phenylboronic acids, but the need for extended π-systems in materials science and pharmaceuticals drove the development of naphthylboronic acid derivatives. For example, Chowdhury and Georghiou demonstrated the efficacy of 1-methoxy-2-naphthylboronic acid in coupling with bromomethylnaphthalenes to form disubstituted methanes, achieving yields up to 78%. These studies highlighted the enhanced steric and electronic tunability of naphthyl systems compared to simpler arylboronic acids.
Naphthylboronic acids gained prominence due to their ability to participate in sequential coupling reactions. The 2-naphthyl configuration, as seen in 6-(tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid, offers regioselective advantages. Miyaura’s borylation techniques further enabled the synthesis of substituted naphthylboronic acids through iridium-catalyzed C–H functionalization, bypassing traditional halogenation steps.
Initial limitations of naphthylboronic acids included:
The introduction of protective groups, particularly tetrahydropyranyl (THP) ethers, mitigated these issues by shielding reactive hydroxyl moieties without impeding transmetalation steps.
6-(Tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid represents a strategically important organoboron reagent in the synthesis of complex polycyclic aromatic hydrocarbons [1] [2]. This compound combines the reactivity of boronic acid functionality with the structural complexity of a protected naphthol system, making it particularly valuable for constructing fluoranthene derivatives and related polycyclic frameworks through palladium-catalyzed cross-coupling methodologies.
The Suzuki-Miyaura cross-coupling reaction utilizing 6-(tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid has emerged as a powerful synthetic tool for accessing fluoranthene derivatives with high efficiency and functional group tolerance [3] [4]. The tetrahydropyranyl protecting group serves a dual purpose: it maintains the stability of the naphthol functionality during the coupling reaction while providing a handle for subsequent deprotection to reveal the free hydroxyl group [5] [6].
Research findings demonstrate that palladium-catalyzed tandem sequences involving Suzuki-Miyaura cross-coupling followed by intramolecular carbon-hydrogen arylation reactions provide exceptional yields ranging from 45% to 90% for various fluoranthene analogues [7] [8]. The optimal catalytic conditions employ Pd(dppf)Cl₂ as the homogeneous catalyst at 5 mol% loading, with potassium acetate as the base in dimethyl sulfoxide at temperatures of 90-110°C [7] [9].
Table 1: Suzuki-Miyaura Cross-Coupling Yields for Fluoranthene Synthesis
| Substrate | Product | Yield (%) | Catalyst Loading | Temperature (°C) |
|---|---|---|---|---|
| 1,8-Diiodonaphthalene + 4-Fluorophenylboronic acid | 8-Fluorofluoranthene | 71 | 5 mol% | 90 |
| 1,8-Diiodonaphthalene + 4-Cyanophenylboronic acid | Fluoranthene-8-carbonitrile | 70 | 5 mol% | 90 |
| 1,8-Diiodonaphthalene + 4-Methoxycarbonylphenylboronic acid | Methyl fluoranthene-8-carboxylate | 78 | 5 mol% | 90 |
| 1,8-Diiodonaphthalene + 4-Nitrophenylboronic acid | 8-Nitrofluoranthene | 72 | 5 mol% | 90 |
| 1,8-Diiodonaphthalene + 2-Naphthylboronic acid | Benzo[j]fluoranthene | 62 | 5 mol% | 110 |
The reaction mechanism proceeds through oxidative addition of the palladium catalyst to the aryl halide, followed by transmetallation with the boronic acid, and subsequent reductive elimination to form the carbon-carbon bond [3] [4]. The intramolecular carbon-hydrogen arylation step completes the fluoranthene ring system through a second palladium-catalyzed process under the same reaction conditions [7] [10].
Functional group tolerance studies reveal that the methodology accommodates electron-withdrawing groups such as cyano, nitro, and ester functionalities, as well as electron-donating groups including methoxy substituents [7] [11]. The presence of the tetrahydropyranyl protecting group does not interfere with the coupling reaction, and the yields remain consistently high across various substrate combinations [2] [5].
The application of 6-(tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid in constructing acenaphthylene-fused heteroarenes represents a significant advancement in heterocyclic polycyclic aromatic hydrocarbon synthesis [8] [12]. The palladium-catalyzed cascade reaction between 1,8-dihalonaphthalenes and heteroarylboronic acids or esters enables the efficient formation of diverse five- and six-membered heterocyclic fluoranthene analogues [8] [13].
Research findings demonstrate exceptional versatility in heteroaryl coupling partners, including thiophene, furan, benzofuran, pyrazole, pyridine, and pyrimidine derivatives [8] [14]. The acenaphtho[1,2-b]thiophene product, for example, is obtained in 76% yield when using thiophene-3-ylboronic acid with 5 mol% Pd(dppf)Cl₂·CH₂Cl₂ catalyst loading [8].
Table 2: Acenaphthylene-Fused Heteroarene Synthesis Results
| Heteroaryl Boronic Acid | Product | Yield (%) | Catalyst Loading | Reaction Conditions |
|---|---|---|---|---|
| Thiophene-3-ylboronic acid | Acenaphtho[1,2-b]thiophene | 76 | 5 mol% | DMSO, 110°C, 24h |
| 3-Furanylboronic acid | Acenaphthylene-fused furan | 54 | 5 mol% | DMSO, 110°C, 24h |
| 2-Benzofuranylboronic acid | Acenaphthylene-fused benzofuran | 86 | 5 mol% | DMSO, 110°C, 24h |
| (1-Methyl-1H-pyrazole-5-yl)boronic acid pinacol ester | Acenaphthylene-fused pyrazole | 80 | 5 mol% | DMSO, 110°C, 24h |
| (2-Methoxypyridin-3-yl)boronic acid | Azafluoranthene | 90 | 5 mol% | DMSO, 110°C, 24h |
The synthetic methodology demonstrates remarkable regioselectivity in cases where multiple carbon-hydrogen activation sites are available [8] [15]. For instance, when 3-pyridylboronic acid is employed as the coupling partner, only one regioisomer is formed despite the presence of two potential carbon-hydrogen arylation positions on the pyridine ring [8].
The compatibility of various boronic ester derivatives has been systematically investigated, revealing that pinacol esters, catechol esters, and 1,8-dihydroxynaphthalene-derived esters all function effectively as coupling partners [8] [14]. This flexibility in boronic acid derivatives provides synthetic chemists with multiple options for substrate preparation and reaction optimization.
The development of advanced catalytic systems for tandem cross-coupling/carbon-hydrogen arylation sequences has revolutionized the synthesis of polycyclic aromatic hydrocarbons using 6-(tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid [7] [10]. Both homogeneous and heterogeneous catalytic approaches have been successfully implemented, each offering distinct advantages for different synthetic applications [7] [16].
Homogeneous catalytic systems employ Pd(dppf)Cl₂ as the primary catalyst, demonstrating exceptional activity and selectivity across a broad substrate scope [7] [17]. The bis(diphenylphosphino)ferrocene ligand provides optimal electronic and steric properties for both the initial Suzuki-Miyaura coupling and the subsequent intramolecular carbon-hydrogen arylation steps [7] [18]. Reaction optimization studies reveal that potassium acetate serves as the most effective base, while dimethyl sulfoxide provides the optimal solvent environment for the transformation [7] [19].
Heterogeneous catalytic systems utilize reduced graphene oxide-supported copper-palladium nanoparticles (rGO-CuPd), offering significant advantages in terms of catalyst recovery and reusability [7] [20]. These nanocatalysts demonstrate remarkable stability, preserving approximately 90% of their initial catalytic activity after three consecutive reaction cycles [7] [16]. The optimal heterogeneous conditions employ sodium acetate as the base in a dimethyl sulfoxide/water mixture (10:1 volume ratio) at 120°C [7].
Table 3: Catalytic System Performance Comparison
| Catalyst System | Pd Loading | Base | Solvent | Temperature | Yield (%) | Reusability |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ (Homogeneous) | 5 mol% | KOAc | DMSO | 90°C | 71 | Not applicable |
| rGO-CuPd (Heterogeneous) | 1.8 mol% | NaOAc | DMSO/H₂O (10:1) | 120°C | 62 | 90% activity after 3 cycles |
| Pd/C (Heterogeneous) | Not specified | NaOAc | DMSO/H₂O (10:1) | 120°C | 26 | Not tested |
The mechanistic investigation of these tandem processes reveals that the carbon-hydrogen activation step is not rate-determining [7] [21]. Kinetic isotope effect studies using deuterated substrates demonstrate a kinetic isotope effect value of 1.1, indicating that the initial Suzuki-Miyaura coupling step controls the overall reaction rate [7].
Substrate scope investigations demonstrate that both catalytic systems accommodate a wide range of functional groups, including electron-withdrawing substituents such as cyano, nitro, and ester groups, as well as electron-donating groups like methoxy substituents [7] [22]. The heterogeneous system shows particular effectiveness with electron-neutral and electron-rich substrates, while the homogeneous system demonstrates superior performance with highly electron-deficient substrates [7] [20].
The polyoxygenated benzo[j]fluoranthene synthesis represents a particularly important application, as these compounds serve as key intermediates in the total synthesis of fungal natural products such as bulgarein [8] [23]. The methodology enables the efficient construction of tetramethoxybenzo[j]fluoranthene derivatives in a concise four-step sequence, representing a formal total synthesis approach to these biologically active natural products [8].
Advanced catalyst design incorporating nanoporous zirconium carbide supports has emerged as a promising approach for enhancing catalyst stability and performance [20]. These materials combine the advantages of metal-loaded catalysts with the stability characteristics of intermetallic systems, enabling catalyst reuse for more than 15 cycles while maintaining high activity [20].
The development of ligand-free catalytic systems has also been explored, particularly for challenging substrates such as aryl chlorides that typically require more forcing conditions [4] [24]. Nickel-based catalysts have shown promise as cost-effective alternatives to palladium systems, offering comparable efficiency while providing easier catalyst removal from reaction mixtures [4].
Recent advances in flow chemistry applications have demonstrated the potential for scaling up these transformations using both homogeneous and heterogeneous catalytic systems [19]. Continuous-flow methods enable precise control of reaction parameters such as temperature, residence time, and reagent stoichiometry, leading to improved yields and reduced catalyst loading requirements [19] [15].